N-(4-Chlorobenzene-1-sulfonyl)-2-methoxybenzene-1-carboximidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is an organic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonyl group attached to a benzamide structure, with a methoxy group and a chlorine atom substituting the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide typically involves the condensation of 4-chlorobenzenesulfonyl chloride with 2-methoxybenzamide. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the overall quality of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically requires elevated temperatures.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce various functional groups onto the benzene ring.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions include substituted benzamides, phenol derivatives, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The methoxy and chlorine substituents on the benzene ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of glyburide.
Indole Derivatives: These compounds share similar aromatic structures and have diverse biological activities.
Uniqueness
N-(4-chlorophenyl)sulfonyl-2-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a methoxy group on the benzene ring allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
58734-23-9 |
---|---|
Molecular Formula |
C14H12ClNO4S |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-2-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-20-13-5-3-2-4-12(13)14(17)16-21(18,19)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
CTAKPJCLFNNSFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.